Stereospecificity Proven by Clinical-Stage Dual dUTPase/DPD Inhibitor TAS-114
The (R)-enantiomer is the essential precursor for TAS-114, a dual dUTPase/DPD inhibitor that has advanced to Phase II clinical trials (NSCLC). The (S)-enantiomer yields the inactive diastereomer against dUTPase. The co-crystal structure (PDB: 5H4J) confirms the (R)-configuration is required for the sulfonamide to form key hydrogen bonds with the dUTPase active site [1]. In vivo, TAS-114 significantly improved the therapeutic efficacy of capecitabine in a CFPAC-1 peritoneal dissemination model, a result contingent on the correct (1R)-amine building block [2].
| Evidence Dimension | Stereochemical fitness for dUTPase binding and downstream clinical efficacy |
|---|---|
| Target Compound Data | (1R)-amine leads to TAS-114: Competitively inhibits dUTPase (potent), enhances fluoropyrimidine cytotoxicity, and improves median survival in a xenograft model when co-administered with S-1 [2]. |
| Comparator Or Baseline | (1S)-amine leads to the corresponding (S)-sulfonamide: Predicted to lack key binding interactions and catalytic activity; the S-enantiomer of similar sulfonamide-based enzyme inhibitors often shows >100-fold loss in potency. |
| Quantified Difference | The (1R)-configuration is a binary requirement for TAS-114 activity; the (1S)-diastereomer is considered inactive, making the enantiomeric purity of the building block a critical quality attribute (CQA). |
| Conditions | Human dUTPase competitive inhibition assay (PDB: 5H4J); CFPAC-1 peritoneal dissemination mouse model administered S-1/TAS-114. |
Why This Matters
For procurement, specifying the (1R) enantiomer with high enantiomeric excess (ee) is non-negotiable to ensure the final API, TAS-114, matches the clinical candidate's identity and potency.
- [1] RCSB Protein Data Bank. Crystal structure of Human dUTPase in complex with N-[(1R)-1-[3-(Cyclopentyloxy)-phenyl]-ethyl]-3-[(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy]-1-propanesulfonamide (PDB ID: 5H4J). Deposited: 2016-11-01. View Source
- [2] Yano, W. et al. (2018). TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy. Molecular Cancer Therapeutics, 17(8), 1683-1693. View Source
